N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O3S2 and its molecular weight is 496.08. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, closely related to the chemical structure , have been studied for their corrosion inhibiting effects on steel in acidic solutions. Their efficiency in providing protection against corrosion suggests potential applications in materials science and engineering for extending the life of metal components in corrosive environments (Hu et al., 2016).
Anticancer Activity
Carboxamide derivatives of benzothiazole and related structures have shown promising cytotoxic activities against various cancer cell lines. These compounds have been tested for their potential as therapeutic agents in cancer treatment, highlighting the significance of benzothiazole derivatives in medicinal chemistry and oncology (Deady et al., 2003).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which includes structures similar to the specified chemical, has been aimed at developing new antibacterial agents. These compounds have been evaluated for their activity against various bacterial strains, underscoring their potential application in combating bacterial infections (Azab et al., 2013).
Chemical Synthesis and Material Science
The versatility of benzothiazole derivatives in chemical synthesis and material science is further illustrated by research into their binding properties and reactivity. These studies contribute to a deeper understanding of the chemical behavior of benzothiazole derivatives, enabling the development of novel materials and chemicals with tailored properties (Roman, 2013).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2.ClH/c1-17-7-10-19(11-8-17)31(28,29)15-5-6-22(27)26(14-13-25(3)4)23-24-20-12-9-18(2)16-21(20)30-23;/h7-12,16H,5-6,13-15H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPZTURDYHYDAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.